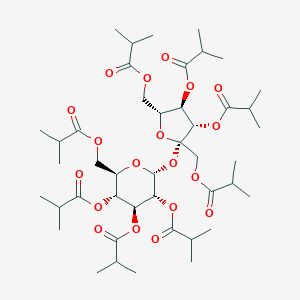
2,3-Dimethylbenzene-1,4-dicarbonitrile
Übersicht
Beschreibung
“2,3-Dimethylbenzene-1,4-dicarbonitrile” is an organic compound with the molecular formula C10H8N2. It is a derivative of dimethylbenzene, also known as xylene . Xylene is a colorless, flammable liquid of great industrial value .
Synthesis Analysis
The synthesis of “2,3-Dimethylbenzene-1,4-dicarbonitrile” could potentially involve the coupling of 1,2-bis-boronic esters . This process involves the formation of a boronate complex with an electron-rich aryllithium. In the presence of an electron-deficient aryl nitrile, an electron donor–acceptor complex is formed . Following visible-light photoinduced electron transfer, a primary radical is generated which isomerizes to the more stable secondary radical before radical-radical coupling with the arene radical-anion .Molecular Structure Analysis
The molecular structure of “2,3-Dimethylbenzene-1,4-dicarbonitrile” consists of a benzene ring with two methyl groups and two nitrile groups attached. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis
The chemical reactions involving “2,3-Dimethylbenzene-1,4-dicarbonitrile” could potentially involve electrophilic aromatic substitution reactions . These reactions involve the attack of an aromatic ring on a carbocation .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition :
- 2-Aminobenzene-1,3-dicarbonitriles have potential as green corrosion inhibitors for aluminum in 0.5 M NaOH, exhibiting mixed-type inhibitory effects (Verma et al., 2015).
- ABDN-3, a 2-aminobenzene-1,3-dicarbonitrile derivative, effectively inhibits mild steel corrosion in 1M HCl, with a high inhibition efficiency (Verma, Quraishi, & Singh, 2015).
Photoinduced Electron Transfer Reactions :
- Substituents like 2-methyl-BDC or 2,5-dimethyl-BDC can increase the quantum yield in photoinduced electron transfer reactions in alcohol, making them more efficient than 1,4-benzenedicarbonitrile (Suzuki et al., 1997).
Regiospecific Synthesis :
- Photoevaporation of 2-methyl- and 2,4-dimethylbenzophenone with certain reactants leads to the regiospecific synthesis of complex hydrocarbons (Pfau, Rowe, & Heindel, 1978).
Combustion and Fuel Cells :
- 1,2-Dimethylbenzene shows higher reactivity than its isomers under specific conditions, suggesting its potential as a fuel for combustion in fuel cells (Gaïl et al., 2008).
Thermodynamic Properties :
- Research has provided values of condensed-phase heat capacities and enthalpies for compounds like 1,4-dimethylbenzene and 2,3-dimethylnaphthalene, giving insights into their thermodynamic properties (Messerly et al., 1988).
Synthesis of Hydrocarbons :
- The synthesis of hydrocarbons through the reaction of phenyllithium and bromobenzene and lithium was demonstrated, offering a method with high yield and easy access (Wittig, 1980).
Environmental Water Purification :
- Porphyrazines synthesized from 1,4-dimethylbenzene derivatives have been used as photocatalysts for purifying environmental waters by oxidizing pollutants using solar energy (Abdel-Razik, Almahy, & El-Badry, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dimethylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-8(2)10(6-12)4-3-9(7)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJAONKADPJUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611665 | |
| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzene-1,4-dicarbonitrile | |
CAS RN |
103754-49-0 | |
| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















